molecular formula C16H23NO2 B4722534 3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide

3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide

Cat. No. B4722534
M. Wt: 261.36 g/mol
InChI Key: XBZFFLRANOCHCG-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide, also known as CPP, is a compound belonging to the class of synthetic opioids. It is a potent analgesic that has gained attention in the field of pain management due to its unique properties. CPP has been extensively studied for its potential use in the treatment of chronic pain.

Mechanism of Action

3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide acts as a selective agonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the NOP receptor by 3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide results in the inhibition of neurotransmitter release, leading to a reduction in pain perception.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide can reduce the release of neurotransmitters such as glutamate and substance P, which are involved in pain transmission. 3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide has also been shown to reduce the activity of spinal cord neurons involved in pain processing. In addition, 3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide has several advantages for use in lab experiments. It is a highly potent analgesic, making it useful in the study of pain pathways. It has also been shown to have a low potential for abuse, making it a safer alternative to traditional opioids. However, 3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide has several limitations. It is a synthetic compound that may not accurately reflect the effects of endogenous opioids. In addition, 3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide has a short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of 3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide. One area of research is the development of more potent and selective NOP receptor agonists. Another area of research is the study of the potential use of 3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide in the treatment of opioid addiction. Finally, there is a need for further research into the long-term effects of 3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide use, including its potential for tolerance and dependence.

Scientific Research Applications

3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be a potent analgesic in animal models of neuropathic pain, inflammatory pain, and cancer pain. 3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide has also been studied for its potential use in the treatment of opioid addiction. Studies have shown that 3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide does not produce the same addictive effects as traditional opioids, making it a promising alternative for the treatment of opioid addiction.

properties

IUPAC Name

3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12-11-14(19-2)8-9-15(12)17-16(18)10-7-13-5-3-4-6-13/h8-9,11,13H,3-7,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZFFLRANOCHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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